

Dicyclopentyl(dimethoxy)silane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dicyclopentyl(dimethoxy)silane**

Cat. No.: **B144380**

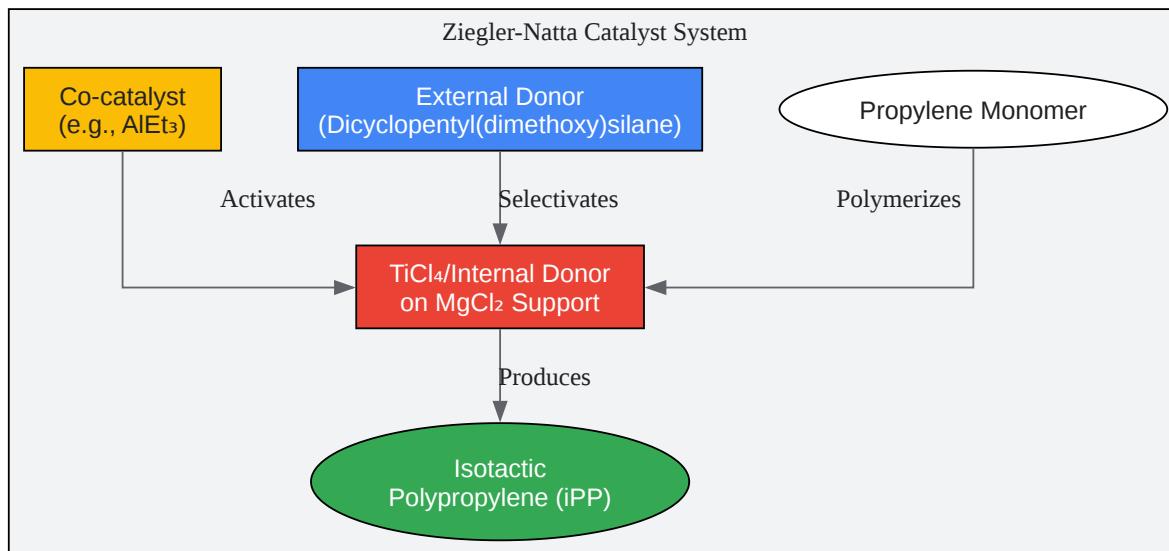
[Get Quote](#)

Dicyclopentyl(dimethoxy)silane: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dicyclopentyl(dimethoxy)silane**, a key organosilicon compound. Below, you will find its core physicochemical properties, a representative experimental protocol for its primary application, and diagrams illustrating its functional role and chemical behavior.

Core Molecular and Physical Properties


Dicyclopentyl(dimethoxy)silane, also known as Donor-D or DCPDMS, is an organosilane compound recognized for its role as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization.^[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, provides unique steric and electronic properties.^[1]

The fundamental molecular and physical data for **Dicyclopentyl(dimethoxy)silane** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₄ O ₂ Si	[1] [2] [3] [4]
Molecular Weight	228.40 g/mol	[1] [2] [3] [4]
CAS Number	126990-35-0	[1] [2] [3]
Appearance	Colorless transparent liquid	[2]
Boiling Point	251°C (at 760 mmHg); 103°C (at 5 mmHg)	[2] [3]
Density	0.984 g/cm ³ (at 25°C)	[2]
Refractive Index	1.4640 - 1.4650 (at 25°C)	[2]
Flash Point	102°C (closed cup)	[2] [3]
Purity	≥99.0%	[2]

Functional Role in Catalysis

The principal application of **Dicyclopentyl(dimethoxy)silane** is as an external electron donor (De) in Ziegler-Natta catalysis.[\[1\]](#) In this system, it works in conjunction with a titanium-based catalyst supported on magnesium chloride (MgCl₂) and an aluminum alkyl co-catalyst (e.g., Triethylaluminium, AlEt₃). Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity of the polymerization process.[\[1\]](#) This results in polypropylene with high isotacticity, high crystallinity, and desirable physical properties.[\[1\]](#)

[Click to download full resolution via product page](#)

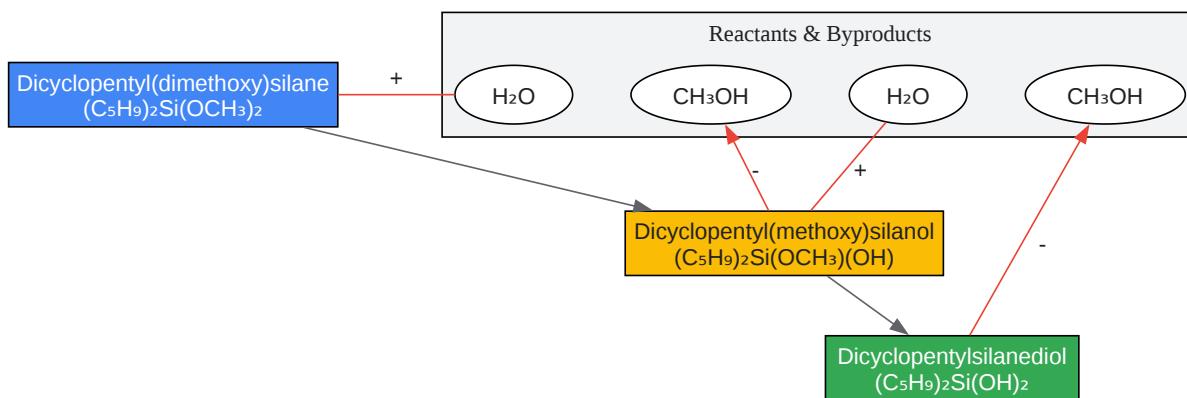
Caption: Logical relationship in a Ziegler-Natta catalyst system.

Experimental Protocol: Propylene Polymerization

The following is a representative methodology for propylene polymerization using a Ziegler-Natta catalyst system with **Dicyclopentyl(dimethoxy)silane** as the external donor. This protocol is based on general procedures described in the literature for slurry-phase polymerizations.

Materials:

- Ziegler-Natta catalyst (e.g., $\text{TiCl}_4/\text{Di}/\text{MgCl}_2$)
- Co-catalyst (e.g., Triethylaluminium, AlEt_3)
- External Donor: **Dicyclopentyl(dimethoxy)silane**


- Propylene monomer
- Hydrogen (as a chain transfer agent)
- Solvent (e.g., heptane)
- High-pressure stainless-steel autoclave reactor

Procedure:

- Reactor Preparation: The polymerization reactor is purged with nitrogen to remove oxygen and moisture.
- Component Addition: The reactor is charged with the solvent, followed by the co-catalyst, **Dicyclopentyl(dimethoxy)silane**, and the Ziegler-Natta catalyst component. The molar ratio of co-catalyst to external donor and catalyst is a critical parameter for controlling polymer properties.
- Pressurization and Heating: Hydrogen is introduced to control the molecular weight of the resulting polymer. The reactor is then pressurized with propylene monomer.
- Polymerization: The reaction is carried out at a controlled temperature, typically in the range of 60°C to 90°C, and a pressure of 2 to 4.5 MPa.^[5] The polymerization is allowed to proceed for a set duration, generally between 0.5 to 10 hours.^[5]
- Termination and Product Recovery: The reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol). The resulting polymer slurry is then filtered, washed, and dried to yield the final polypropylene product.

Chemical Pathway: Hydrolysis

The silicon-oxygen-carbon (Si-O-C) bonds in **Dicyclopentyl(dimethoxy)silane** render it susceptible to hydrolysis in the presence of water. This reaction proceeds in a stepwise manner, first replacing one methoxy group with a hydroxyl group to form an intermediate silanol, and then repeating the process for the second methoxy group to yield Dicyclopentylsilanediol. Methanol is produced as a byproduct. The resulting silanol groups can subsequently undergo condensation to form siloxane (Si-O-Si) bridges.^[1]

[Click to download full resolution via product page](#)

Caption: Stepwise hydrolysis pathway of **Dicyclopentyl(dimethoxy)silane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]
- 2. EP0460590A1 - Dicyclopentylalkoxy silanes - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 126990-35-0 | Dicyclopentyl(dimethoxy)silane [reachcentrumdatabrokerage.com]
- 5. EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dicyclopentyl(dimethoxy)silane molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b144380#dicyclopentyl-dimethoxy-silane-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com